molecular formula C11H12ClN5 B13506398 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride

6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride

Cat. No.: B13506398
M. Wt: 249.70 g/mol
InChI Key: DNYVFPZQPOVLTN-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride is a heterocyclic amine derivative featuring a fused diazolopyrazole core substituted with a methyl group at position 6 and a phenyl group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or materials science applications. Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving such complex structures, as evidenced by their widespread use in small-molecule refinement .

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H11N5.ClH/c1-16-11-8(10(12)13-14-11)9(15-16)7-5-3-2-4-6-7;/h2-6H,1H3,(H3,12,13,14);1H

InChI Key

DNYVFPZQPOVLTN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NNC(=C2C(=N1)C3=CC=CC=C3)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Diazotization

  • Begin with 4-phenylaniline or a structurally similar aniline derivative bearing a phenyl substituent at the 4-position.

  • Diazotize the aniline by treatment with sodium nitrite in dilute hydrochloric acid at 0–5 °C to generate the corresponding diazonium chloride salt.

Formation of Arylhydrazone Intermediate

  • React the diazonium salt with ethyl 2-chloroacetoacetate or a comparable β-ketoester via the Japp-Klingemann reaction to form an arylhydrazone intermediate.

  • This reaction is typically performed in situ under mild conditions, producing the hydrazone in good yield.

Pyrazole Ring Construction

  • Condense the arylhydrazone with acetylacetone in ethanol using sodium ethoxide as base to form a 4-acetyl-substituted pyrazole intermediate.

  • This intermediate contains both a carboxylate and acetyl group, facilitating subsequent cyclization.

Cyclization to Diazolo[3,4-c]pyrazole Core

  • Treat the acetylated pyrazole with hydrazine hydrate or hydrazine dihydrochloride under reflux in ethanol or water to induce cyclization, closing the diazolo ring fused to the pyrazole.

  • This step yields the core diazolo[3,4-c]pyrazole scaffold with methyl and phenyl substituents at the 6- and 4-positions respectively.

Introduction of the 3-Amino Group and Hydrochloride Salt Formation

  • The 3-position amine can be introduced either by direct amination during cyclization or by subsequent reduction of a nitro precursor.

  • The free amine is then converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to improve stability and solubility.

Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Diazotization NaNO2, dilute HCl, 0–5 °C >90 Formation of diazonium salt
Japp-Klingemann Reaction Ethyl 2-chloroacetoacetate, room temp 85–95 Arylhydrazone intermediate
Condensation with Acetylacetone NaOEt, ethanol, reflux 80–90 4-acetyl pyrazole intermediate
Cyclization with Hydrazine Hydrazine hydrate, ethanol or water, reflux >90 Diazolo[3,4-c]pyrazole scaffold formation
Amination & Salt Formation Reduction (if nitro precursor), HCl treatment 75–90 3-amino substitution and hydrochloride salt form

Spectroscopic and Structural Characterization

  • 1H NMR Spectroscopy: Characteristic signals include:

    • Pyrazole NH proton around δ 11.9–12.0 ppm (singlet)

    • Aromatic protons of phenyl substituent between δ 7.1–7.6 ppm (multiplets)

    • Methyl protons attached to heterocyclic ring near δ 2.4–2.6 ppm (singlets).

  • FT-IR Spectroscopy: Key absorption bands include:

    • N–H stretching vibrations near 3200–3400 cm⁻¹

    • C=N and heterocyclic ring vibrations around 1600 cm⁻¹.

  • X-ray Crystallography: Confirms fused ring system geometry, substitution pattern, and salt form with chloride counterion.

Alternative Synthetic Routes and Multicomponent Reactions

  • Multicomponent one-pot reactions involving enaminones, benzaldehyde, and hydrazine hydrochloride in aqueous media catalyzed by ammonium acetate have been reported for related pyrazolo derivatives, offering environmentally friendly and efficient routes.

  • Oxidative cyclization of N-acylhydrazones derived from pyrrole-2-carbaldehydes can also yield fused nitrogen heterocycles, though these methods are more common for 1,3,4-oxadiazoles rather than diazolo-pyrazoles.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Advantages Limitations
Diazotization + Japp-Klingemann Aniline, NaNO2, β-ketoester Acidic aqueous, 0–5 °C High yield, well-established Requires low temperature control
Condensation with β-diketone Arylhydrazone, acetylacetone, NaOEt Reflux ethanol Efficient pyrazole formation Sensitive to base concentration
Hydrazine Cyclization Hydrazine hydrate, reflux ethanol Reflux 1–4 hours High yield, straightforward Hydrazine toxicity concerns
Multicomponent One-Pot Synthesis Enaminones, benzaldehyde, hydrazine Aqueous, ammonium acetate catalyst Eco-friendly, simple procedure Limited substrate scope

Research Discoveries and Optimization Insights

  • The nucleophilic substitution reactions on the pyrazolo core allow facile introduction of various substituents, including amine groups, with yields often exceeding 90%.

  • Hydrazine-mediated cyclization is a robust step, enabling high purity and yield of the fused diazolo-pyrazole scaffold, critical for biological activity screening.

  • Spectral data comparisons confirm the structural integrity of synthesized compounds, with consistent chemical shifts for methyl, phenyl, and amino substituents across related derivatives.

  • Optimization of reaction conditions such as solvent choice, temperature, and base concentration significantly impacts yield and purity, with ethanol and reflux conditions commonly preferred for condensation and cyclization steps.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride, highlighting substituent variations and their implications:

Compound Name Molecular Formula Substituent (Position 4) Predicted CCS (Ų) [M+H]+ Key Properties/Applications Reference
This compound C₁₂H₁₃ClN₅ Phenyl N/A Potential pharmaceutical impurity analog; enhanced hydrophobicity
4-Ethyl-6-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C₇H₁₁N₅ Ethyl 133.2 Lower steric bulk; research chemical
6-(4-Fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C₁₁H₁₀FN₅ 4-Fluorophenyl N/A Enhanced metabolic stability; fluorinated analog
6-Methyl-4-(trifluoromethyl)-5H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C₇H₇F₃N₅ Trifluoromethyl N/A Strong electron-withdrawing effects; high electronegativity

Key Observations:

Substituent Effects on Physicochemical Properties: Phenyl vs. Fluorophenyl and Trifluoromethyl: Fluorine substitution (e.g., 4-fluorophenyl) introduces electronegativity, which can enhance metabolic stability and alter solubility. The trifluoromethyl group further amplifies electron-withdrawing effects, impacting reactivity .

Collision Cross-Section (CCS) Data :

  • The ethyl analog (C₇H₁₁N₅) exhibits a predicted CCS of 133.2 Ų for [M+H]+, serving as a benchmark for gas-phase ion mobility studies. The absence of CCS data for the phenyl derivative suggests opportunities for experimental characterization .

Pharmaceutical Relevance :

  • Structural analogs like 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride (a pyridoxine impurity) highlight the importance of such compounds in quality control during drug manufacturing .

Crystallographic and Hydrogen-Bonding Patterns :

  • Tools like SHELXL and graph-set analysis (Etter formalism) are essential for resolving hydrogen-bonding networks and crystal packing, which dictate stability and polymorphism in related compounds .

Biological Activity

6-Methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes current findings on its biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and structural activity relationships (SAR).

  • Chemical Formula : C11_{11}H11_{11}N5_5
  • Molecular Weight : 213.24 g/mol
  • CAS Number : 1311315-70-4

Biological Activity Overview

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer types. The following sections detail specific findings regarding its efficacy against different cancer cell lines.

Cytotoxicity Studies

A variety of studies have assessed the cytotoxic effects of this compound. Table 1 summarizes the IC50_{50} values for this compound against several cancer cell lines.

Cell Line IC50_{50} (nM)
MDA-MB-231 (Breast)120
HepG2 (Liver)399
DLDI (Colon)890
NUGC (Gastric)60
HONE1 (Nasopharyngeal)180

These results indicate that the compound exhibits potent cytotoxicity across a range of cancer types, with particularly strong activity observed against gastric and breast cancer cell lines.

The mechanisms through which 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine exerts its effects are an area of active research. Notably, compounds with a similar pyrazole structure have been shown to inhibit various cancer-related targets including:

  • Topoisomerase II
  • EGFR
  • MEK
  • VEGFR

These targets are crucial in cancer cell proliferation and survival, suggesting that this compound may operate through multiple pathways to exert its antitumor effects .

Case Studies and Research Findings

In a recent investigation involving a series of pyrazole derivatives, it was found that subtle modifications to the phenyl moiety could significantly enhance biological activity. For instance:

  • Synthesis and Evaluation : A study synthesized various derivatives and assessed their cytotoxicity against multiple cancer cell lines. The presence of electronegative groups on the phenyl ring was correlated with increased potency.
  • Structural Activity Relationship (SAR) : The SAR analysis indicated that the introduction of different substituents on the pyrazole core could lead to enhanced selectivity and potency against specific cancer types.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are recommended for synthesizing 6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine hydrochloride and its analogs?

  • Answer : Synthesis typically involves multi-step organic reactions, such as cyclocondensation of hydrazine derivatives with ketones or aldehydes, followed by functionalization. For example, pyrazole derivatives are synthesized via [3+2] cycloaddition reactions or nucleophilic substitution on preformed heterocyclic cores. Optimization of reaction conditions (e.g., solvent, temperature, catalysts) is critical for yield and purity, as demonstrated in studies of structurally similar pyrazol-3-amine derivatives . Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) for research applications.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Answer :

  • X-ray crystallography : Use programs like SHELXL for refinement of crystallographic data to resolve bond lengths, angles, and hydrogen bonding patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra confirm proton environments and carbon frameworks. For example, aromatic protons in the phenyl group appear at δ 7.2–7.8 ppm, while methyl groups resonate near δ 2.1–2.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z ~288 for C₁₃H₁₄ClN₅).
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Cl percentages within ±0.3% of theoretical values).

Q. What pharmacological screening protocols are suitable for evaluating this compound’s bioactivity?

  • Answer :

  • In vitro assays : Use cell viability assays (e.g., MTT) to assess cytotoxicity .
  • Enzyme inhibition : Employ fluorescence-based or colorimetric assays (e.g., kinase or protease inhibition) with IC₅₀ calculations.
  • Anti-inflammatory activity : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
  • Statistical validation : Apply one-way ANOVA with Tukey’s post-hoc test to analyze dose-response data, ensuring p < 0.05 significance .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement of this compound?

  • Answer :

  • Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned data. For high-resolution datasets (<1.0 Å), the Hooft parameter or R₁₋fₐᶜᵣᵢᵗᵉᵣⁱᵒⁿ helps assess refinement quality .
  • Disordered atoms : Apply PART/SADI restraints to maintain chemically reasonable geometries. For example, the methyl group in the diazolo ring may require split positions with occupancy refinement.
  • Validation tools : Use PLATON/CHECKCIF to identify outliers in bond distances or angles .

Q. How should researchers address discrepancies in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Answer :

  • Experimental replication : Repeat assays under standardized conditions (e.g., cell line, passage number, serum concentration).
  • Batch variability : Compare compound purity (via HPLC) across batches; impurities >2% can skew results .
  • Mechanistic studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinity independently .

Q. What computational and experimental approaches elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., ATP-binding pockets of kinases). Validate with MD simulations for stability .
  • Site-directed mutagenesis : Identify critical residues (e.g., catalytic lysine or aspartate) by alanine scanning .
  • Kinetic assays : Determine Kₘ and Vₘₐₓ via Michaelis-Menten plots under varying substrate/inhibitor concentrations .

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